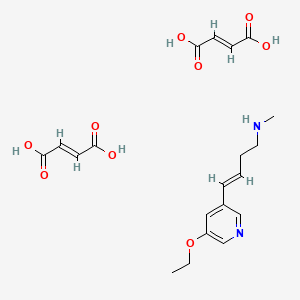

TC-2559 difumarate

Descripción

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWVPSJQGJBDLM-MYBAKCFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-2559 Difumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-2559 difumarate is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a key target in the central nervous system (CNS) implicated in a variety of neurological and psychiatric disorders. This technical guide delineates the mechanism of action of TC-2559 difumarate, providing a comprehensive overview of its pharmacological properties, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using DOT language diagrams. This document is intended to serve as a detailed resource for researchers and drug development professionals working on nAChR modulators.

Core Mechanism of Action: Selective Partial Agonism at α4β2 nAChRs

TC-2559 difumarate exerts its effects primarily through its interaction with the α4β2 subtype of nicotinic acetylcholine receptors. As a partial agonist, it binds to and activates these receptors, but with lower efficacy than the endogenous agonist, acetylcholine, or full agonists like nicotine. This partial agonism is crucial as it allows for the modulation of cholinergic signaling without causing the overstimulation and subsequent desensitization often associated with full agonists.

Receptor Binding and Selectivity

TC-2559 demonstrates high affinity and selectivity for the α4β2 nAChR subtype. Radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Radioligand Binding Affinity of TC-2559

| Radioligand | Receptor Target | Preparation | Ki (nM) | Reference |

| [3H]-Nicotine | Nicotinic Acetylcholine Receptors | Rat brain membranes | 5 | [1] |

| [125I]-α-Bungarotoxin | α7 Nicotinic Acetylcholine Receptors | Rat brain membranes | >50,000 | [1] |

Functional Potency and Efficacy

The functional consequence of TC-2559 binding is the opening of the non-selective cation channel of the α4β2 nAChR, leading to an influx of Na+ and Ca2+ and subsequent neuronal depolarization. The partial agonist nature of TC-2559 is evident in its lower maximal response compared to full agonists.

Table 2: In Vitro Functional Potency (EC50) of TC-2559 at Human nAChR Subtypes

| nAChR Subtype | Cell Line | Assay | EC50 (µM) | Efficacy (relative to Acetylcholine) | Reference |

| α4β2 | HEK-293 | Calcium Influx | 0.18 | Partial Agonist | [2] |

| α2β4 | HEK-293 | Calcium Influx | 14.0 | Partial Agonist | |

| α4β4 | HEK-293 | Calcium Influx | 12.5 | Partial Agonist | |

| α3β4 | HEK-293 | Calcium Influx | >30 | Weak Partial Agonist | |

| α3β2 | HEK-293 | Calcium Influx | >100 | No significant activity | |

| α7 | HEK-293 | Calcium Influx | >100 | No significant activity | [2] |

Downstream Signaling and Physiological Effects

The activation of α4β2 nAChRs by TC-2559 triggers a cascade of downstream events, leading to its observed physiological effects, including pro-cognitive and antinociceptive properties.

Modulation of Dopaminergic Neurotransmission

A key consequence of α4β2 nAChR activation in the CNS is the modulation of dopamine release, particularly in the ventral tegmental area (VTA), a critical region for reward and cognition.

-

Signaling Pathway:

Caption: TC-2559 signaling in VTA neurons.

Antinociceptive Effects via Enhanced Inhibitory Neurotransmission

In the spinal cord, TC-2559 has been shown to produce antinociceptive effects by enhancing inhibitory synaptic transmission in the dorsal horn.

-

Mechanism:

Caption: TC-2559's antinociceptive mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of TC-2559's mechanism of action.

In Vitro Calcium Influx Assay in HEK-293 Cells

-

Objective: To determine the functional potency (EC50) and efficacy of TC-2559 at various human nAChR subtypes.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are stably transfected with plasmids encoding the desired human nAChR subunit combinations (e.g., α4 and β2).

-

Cell Plating: Transfected cells are plated into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

-

Compound Addition and Signal Detection: The dye solution is removed, and cells are washed with buffer. A baseline fluorescence is measured using a fluorescent imaging plate reader (e.g., FLIPR). TC-2559 at various concentrations is then added to the wells, and the change in fluorescence intensity, corresponding to intracellular calcium concentration, is recorded over time.

-

Data Analysis: The peak fluorescence response is normalized to the response of a reference agonist (e.g., acetylcholine) and plotted against the logarithm of the TC-2559 concentration. EC50 and Emax values are determined using a sigmoidal dose-response curve fit.

-

-

Experimental Workflow:

Caption: Calcium influx assay workflow.

Electrophysiological Recordings in Rat Ventral Tegmental Area (VTA) Slices

-

Objective: To assess the effect of TC-2559 on the firing rate of dopaminergic neurons in the VTA.

-

Methodology:

-

Slice Preparation: Male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal midbrain slices (300-400 µm thick) containing the VTA are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C. Whole-cell patch-clamp recordings are made from visually identified dopaminergic neurons in the VTA.

-

Drug Application: TC-2559 is bath-applied at various concentrations, and changes in the spontaneous firing rate of the neurons are recorded.

-

Data Analysis: The firing frequency before, during, and after drug application is analyzed to determine the dose-dependent effect of TC-2559.

-

In Vivo Behavioral Assays

-

Objective: To evaluate the ability of TC-2559 to reverse cognitive deficits.

-

Methodology:

-

Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training: A rat is placed in the light compartment. After a brief habituation period, the door is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Drug Administration: TC-2559 or vehicle is administered orally or intraperitoneally before the training session. Scopolamine is administered to induce a cognitive deficit.

-

Retention Test: 24 hours after training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.

-

-

Objective: To assess the antinociceptive effects of TC-2559.

-

Methodology:

-

Drug Administration: Mice or rats are pre-treated with TC-2559 or vehicle via intraperitoneal injection.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

-

Behavioral Observation: The animal is placed in an observation chamber, and the amount of time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, reflecting direct nociceptor activation) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).

-

Data Analysis: The duration of nociceptive behaviors in the TC-2559-treated group is compared to the vehicle-treated group.

-

Conclusion

TC-2559 difumarate is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves the direct activation of these receptors in the central nervous system, leading to the modulation of key neurotransmitter systems, such as dopamine, and the enhancement of inhibitory synaptic transmission. These actions underlie its potential therapeutic effects in cognitive disorders and pain. The experimental protocols detailed herein provide a framework for the continued investigation of TC-2559 and other selective nAChR modulators.

References

- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of TC-2559 Difumarate: A Technical Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Pharmacology of TC-2559

TC-2559 exhibits a high affinity and selectivity for the α4β2 nAChR subtype.[2] It has a significantly lower affinity for other nAChR subtypes, contributing to its favorable CNS-to-peripheral nervous system (PNS) selectivity ratio of over 4000.[1] This selectivity is crucial for minimizing off-target effects commonly associated with less selective nicotinic agonists.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional activity data for TC-2559.

Table 1: Radioligand Binding Affinity of TC-2559

| Radioligand | Receptor/Tissue | Ki (nM) |

| [³H]-Nicotine | Rat Brain Membranes | 5 |

| [¹²⁵I]-α-Bungarotoxin | Rat Brain Membranes | > 50,000 |

Data sourced from Bencherif et al., 2000.[1]

Table 2: Functional Potency (EC₅₀) of TC-2559 at Various nAChR Subtypes

| nAChR Subtype | EC₅₀ (µM) |

| α4β2 | 0.18 |

| α4β4 | 12.5 |

| α2β4 | 14.0 |

| α3β4 | > 30 |

| α3β2 | > 100 |

| α7 | > 100 |

Data sourced from Tocris Bioscience and R&D Systems product information, citing Bencherif et al., 2000.

TC-2559 is not only selective for the α4β2 subtype but also demonstrates a preference for the (α4)₂(β2)₃ stoichiometry, which is the high-sensitivity state of the receptor.[3][4] It acts as a partial agonist, meaning it activates the receptor but elicits a submaximal response compared to a full agonist like acetylcholine.[5] This property can be advantageous in a therapeutic context, potentially reducing receptor desensitization and providing a wider therapeutic window.

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study of TC-2559 analogs is not publicly available, we can infer the importance of its key structural motifs based on its known pharmacology and SAR studies of related nicotinic agonists.

The TC-2559 molecule can be deconstructed into three key components:

-

The 5-Ethoxypyridine Ring: This moiety is crucial for interacting with the nAChR binding site. SAR studies on other 5-substituted pyridine analogs of nicotinic ligands have shown that the nature and size of the substituent at this position can significantly influence binding affinity and functional activity.[6] The ethoxy group in TC-2559 likely engages in specific hydrogen bonding or hydrophobic interactions within the receptor's binding pocket, contributing to its high affinity.

-

The (E)-3-Buten-1-amine Linker: The geometry and length of this linker are critical for correctly positioning the terminal amine group to interact with the receptor. The trans (E) configuration of the double bond is likely essential for maintaining the optimal distance and orientation between the pyridine ring and the basic nitrogen atom.

-

The N-Methylamine Group: The basic nitrogen of the methylamine is a key pharmacophoric element for all nicotinic agonists, as it forms a crucial cation-π interaction with a tryptophan residue in the receptor's binding site. The methyl group likely contributes to the overall lipophilicity and may influence the pKa of the amine, thereby affecting its ionization state at physiological pH.

Experimental Protocols

The characterization of TC-2559 and its analogs relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for α4β2 nAChR

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Receptor Source: Rat brain membranes or cell lines expressing the human α4β2 nAChR.

-

Radioligand: [³H]-Cytisine or [³H]-Nicotine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.[7]

-

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (e.g., EC₅₀ and efficacy) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[8][9][10][11]

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits (e.g., α4 and β2).

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and recording setup.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

-

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.

-

Data Acquisition: Record the current responses elicited by the compound application.

-

Data Analysis: Measure the peak current amplitude for each concentration. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (efficacy).

-

In Vitro Dopamine Release Assay from Striatal Synaptosomes or Slices

This assay measures the ability of a compound to evoke the release of dopamine from presynaptic terminals in the striatum, a process modulated by nAChRs.[12][13][14][15][16]

-

Materials:

-

Rat or mouse striatal tissue.

-

Sucrose buffer and Krebs-Ringer buffer.

-

[³H]-Dopamine.

-

Superfusion system or incubation columns.

-

Liquid scintillation counter.

-

-

Procedure:

-

Synaptosome/Slice Preparation: Dissect the striatum and prepare synaptosomes by homogenization and differential centrifugation, or prepare brain slices.

-

Radiolabeling: Incubate the synaptosomes or slices with [³H]-Dopamine to allow for its uptake into dopaminergic terminals.

-

Release Experiment: Place the radiolabeled preparation in a superfusion chamber or column and perfuse with buffer to establish a stable baseline of [³H]-Dopamine efflux.

-

Stimulation: Stimulate dopamine release by applying the test compound (e.g., TC-2559) or a depolarizing agent (e.g., high potassium) in the perfusion buffer.

-

Fraction Collection: Collect the superfusate in fractions over time.

-

Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity remaining in the tissue at the time of collection. Plot the fractional release of [³H]-Dopamine over time to visualize the effect of the test compound.

-

Visualizations

Signaling Pathway of α4β2 nAChR Activation by TC-2559

Caption: Signaling cascade initiated by TC-2559 binding to the α4β2 nAChR.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for determining compound binding affinity via radioligand assay.

Logical Relationship of TC-2559's Selectivity and Therapeutic Potential

Caption: Relationship between TC-2559's selectivity and its therapeutic profile.

Conclusion

TC-2559 difumarate stands as a significant pharmacological tool and a lead compound for the development of novel CNS therapeutics. Its high affinity and selectivity for the α4β2 nAChR, coupled with its partial agonist activity, provide a desirable profile for modulating cholinergic neurotransmission with a potentially wide therapeutic index. While a comprehensive public database of the structure-activity relationships of a broad series of TC-2559 analogs is currently lacking, the available data underscore the critical roles of the 5-ethoxypyridine ring, the stereochemistry of the butene linker, and the terminal N-methylamine in its interaction with the α4β2 receptor. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of TC-2559 and the discovery of new, improved nAChR modulators. Future research, ideally including the synthesis and evaluation of a systematic library of TC-2559 analogs, will be invaluable in further elucidating the nuanced SAR of this important class of compounds and in guiding the rational design of next-generation CNS drugs.

References

- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Dopamine Release Neuroenergetics in Mouse Striatal Slices - PMC [pmc.ncbi.nlm.nih.gov]

TC-2559 Difumarate: A Comprehensive Technical Profile of its Interaction with Nicotinic Acetylcholine Receptor Subtypes

For Immediate Release

This technical guide provides an in-depth analysis of the binding and functional profile of TC-2559 difumarate at various nicotinic acetylcholine receptor (nAChR) subtypes. The document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChRs and the development of novel therapeutics targeting the cholinergic system.

Core Findings: High Affinity and Selectivity for the α4β2 nAChR Subtype

TC-2559 difumarate is a potent and selective partial agonist for the α4β2 neuronal nicotinic acetylcholine receptor subtype. This selectivity is a key characteristic, differentiating it from other nicotinic agonists and making it a valuable tool for dissecting the physiological and pathological roles of this specific nAChR subtype.

Quantitative Binding and Functional Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TC-2559 difumarate at various human and rat nAChR subtypes. The data clearly illustrate its preferential interaction with the α4β2 subtype.

Table 1: Binding Affinity (Ki) of TC-2559 at nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| α4β2-like (CNS) | [3H]-Nicotine | Rat Brain Membranes | 5 | |

| α7 (CNS) | [125I]-α-Bungarotoxin | Rat Brain Membranes | > 50,000 |

Table 2: Functional Potency (EC50) of TC-2559 at nAChR Subtypes

| nAChR Subtype | Assay Type | Cell Line/System | EC50 (µM) | Reference |

| α4β2 | Calcium Influx | HEK cells | 0.18 | |

| α4β2 | Dopamine Neuron Firing | Rat VTA Slices | 0.6 | |

| α2β4 | Calcium Influx | Mammalian Cell Lines | 14.0 | |

| α4β4 | Calcium Influx | Mammalian Cell Lines | 12.5 | |

| α3β4 | Calcium Influx | Mammalian Cell Lines | > 30 | |

| α3β2 | Calcium Influx | Mammalian Cell Lines | > 100 | |

| α7 | Calcium Influx | Mammalian Cell Lines | > 100 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional profile of TC-2559 difumarate.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. A competitive binding assay format is typically employed to determine the Ki value of a test compound.

Objective: To determine the binding affinity (Ki) of TC-2559 difumarate for specific nAChR subtypes.

Materials:

-

Radioligand: A high-affinity radiolabeled ligand for the nAChR subtype of interest (e.g., [3H]-Nicotine for α4β2, [125I]-α-Bungarotoxin for α7).

-

Membrane Preparation: Membranes prepared from cells or tissues expressing the target nAChR subtype.

-

Test Compound: TC-2559 difumarate.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., unlabeled nicotine).

-

Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of TC-2559 difumarate.

-

Equilibration: Incubate the mixture for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly separate the bound and free radioligand by filtering the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of TC-2559 difumarate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity. For nAChRs, which are ligand-gated ion channels, functional assays often measure changes in ion flux or membrane potential.

Objective: To determine the functional potency (EC50) of TC-2559 difumarate by measuring its ability to stimulate calcium influx through nAChRs.

Materials:

-

Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

-

Calcium Indicator Dye: A fluorescent dye that changes its fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Test Compound: TC-2559 difumarate.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: To measure changes in fluorescence.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium indicator dye by incubating them with the dye for a specific period (e.g., 30-60 minutes).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add varying concentrations of TC-2559 difumarate to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of TC-2559 Difumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-2559 difumarate is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of TC-2559 difumarate, drawing from preclinical studies. The document details its mechanism of action, including its influence on synaptic transmission and intracellular signaling pathways, and summarizes its efficacy in animal models of pain and cognitive dysfunction. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's profile.

Pharmacokinetics

TC-2559 is orally active and demonstrates significant central nervous system (CNS) penetration.[1] Preclinical studies in rats have provided initial insights into its pharmacokinetic profile, particularly its brain bioavailability.

Absorption and Distribution

Following systemic administration, TC-2559 is readily absorbed and distributed to the brain. Intravenous (i.v.) injection in rats at a dose of 1.32 mg/kg resulted in an initial peak brain concentration of approximately 10-12 μM within 1.5 to 3 minutes, which then declined to a sustained level of about 3-6 μM.[2] Another study in rats reported that a 3 mg/kg intraperitoneal (i.p.) injection led to a maximal total brain concentration of over 4.6 μM within the first 15 minutes.

Table 1: Pharmacokinetic Parameters of TC-2559 in Rats

| Parameter | Value | Route of Administration | Dose | Species | Reference |

| Brain Cmax (approx.) | 10-12 μM | Intravenous (i.v.) | 1.32 mg/kg | Rat | [2] |

| Brain Cmax | >4.6 μM | Intraperitoneal (i.p.) | 3 mg/kg | Rat | |

| Time to Brain Cmax | 1.5 - 3 minutes | Intravenous (i.v.) | 1.32 mg/kg | Rat | [2] |

| Time to Brain Cmax | < 15 minutes | Intraperitoneal (i.p.) | 3 mg/kg | Rat | |

| Brain Half-life | ~20 minutes | Intraperitoneal (i.p.) | 3 mg/kg | Rat |

Note: A complete plasma pharmacokinetic profile, including oral bioavailability, Cmax, Tmax, and plasma half-life, is not yet fully characterized in publicly available literature.

Pharmacodynamics

The pharmacodynamic effects of TC-2559 are primarily mediated through its selective partial agonism at α4β2 nAChRs.

Receptor Binding and Potency

TC-2559 exhibits high affinity and selectivity for the α4β2 nAChR subtype. It competes effectively with [3H]-nicotine for binding to this receptor with a Ki of 5 nM.[1] Its functional activity as a partial agonist is demonstrated by its EC50 values at various nAChR subtypes.

Table 2: In Vitro Receptor Binding Affinity and Potency of TC-2559

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | α4β2 | 5 nM | [1] |

| Functional Potency (EC50) | α4β2 | 0.18 μM | [3] |

| α2β4 | 10-30 μM | [4] | |

| α4β4 | 10-30 μM | [4] | |

| α3β4 | 10-30 μM | [4] |

In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of TC-2559 in various animal models, highlighting its potential therapeutic applications in pain and cognitive disorders.

TC-2559 has shown dose-dependent antinociceptive effects in models of both acute inflammatory and neuropathic pain.

-

Formalin-Induced Pain in Mice: Intraperitoneal administration of TC-2559 (1-10 mg/kg) dose-dependently reduced both the early (acute) and late (inflammatory) phases of the formalin-induced nociceptive response.[4]

-

Chronic Constriction Injury (CCI)-Induced Neuropathic Pain in Rats: TC-2559, administered intraperitoneally at doses of 0.3-3 mg/kg, significantly inhibited CCI-induced neuropathic pain.

TC-2559 has been shown to ameliorate cognitive deficits in a rodent model of amnesia.

-

Scopolamine-Induced Cognitive Deficits in Rats: TC-2559 significantly attenuates scopolamine-induced cognitive deficits in a step-through passive avoidance task.[1] Furthermore, both acute and repeated oral dosing of TC-2559 enhanced performance in a radial arm maze task.[1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of TC-2559 are rooted in its modulation of neuronal and immune cell signaling through the activation of α4β2 nAChRs.

Modulation of Synaptic Transmission

A key mechanism underlying the analgesic effects of TC-2559 is the enhancement of inhibitory synaptic transmission in the spinal dorsal horn. Studies have shown that TC-2559 perfusion significantly increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in dorsal horn neurons, an effect that is blocked by an α4β2 selective antagonist. This suggests that TC-2559 presynaptically facilitates the release of inhibitory neurotransmitters (e.g., GABA or glycine), thereby dampening nociceptive signaling.

References

- 1. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TC 2559 difumarate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

The Selective Affinity of TC-2559 Difumarate for α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of TC-2559 difumarate, a potent partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). TC-2559 has demonstrated significant promise in preclinical studies for its potential therapeutic applications in neurological and psychiatric disorders. A thorough understanding of its interaction with various nAChR subtypes is crucial for advancing its development. This document compiles quantitative data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and visualizes key experimental and signaling pathways.

Quantitative Selectivity Profile of TC-2559 Difumarate

The selectivity of TC-2559 difumarate for the α4β2 nAChR subtype over other nAChR subtypes is a hallmark of its pharmacological profile. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Functional Potency (EC50) of TC-2559 at Human nAChR Subtypes

| nAChR Subtype | EC50 (μM) | Fold Selectivity vs. α4β2 | Reference |

| α4β2 | 0.18 | - | [1][2] |

| α4β4 | 12.5 | ~69 | [1][2] |

| α2β4 | 14.0 | ~78 | [1][2] |

| α3β4 | > 30 | > 167 | [1][2] |

| α3β2 | > 100 | > 556 | [1][2] |

| α7 | > 100 | > 556 | [1][2] |

Table 2: Binding Affinity (Ki) of TC-2559

| Receptor Target | Radioligand | Ki (nM) | Reference |

| CNS nAChRs | [3H]-Nicotine | 5 | |

| α7 nAChR | [125I]-Bungarotoxin | > 50,000 |

Note: The selectivity ratio for Central Nervous System (CNS) to Peripheral Nervous System (PNS) receptors is reported to be greater than 4000, indicating a markedly enhanced CNS-PNS selectivity. TC-2559 has no detectable effects on muscle and ganglion-type nicotinic acetylcholine receptors at concentrations up to 1 mM.[3]

Detailed Experimental Protocols

The characterization of TC-2559 difumarate's selectivity has been achieved through a combination of well-established experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. In the case of TC-2559, these assays have been crucial in establishing its high affinity for CNS nAChRs and negligible affinity for the α7 subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of TC-2559 for specific nAChR subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissue (e.g., rat brain cortex for α4β2, hippocampus for α7) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a fresh assay buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]-Nicotine for α4β2, [125I]-α-Bungarotoxin for α7) is incubated with the prepared membranes.

-

Increasing concentrations of the unlabeled test compound (TC-2559) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known non-selective ligand (e.g., nicotine or epibatidine).

-

-

Incubation and Separation:

-

The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique is a powerful electrophysiological method for studying the functional properties of ion channels, including nAChRs, expressed in a heterologous system like Xenopus laevis oocytes. It allows for the precise control of the cell membrane potential while measuring the ionic currents elicited by the application of an agonist.

Objective: To determine the potency (EC50) and efficacy of TC-2559 at specific nAChR subtypes.

Protocol:

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

The oocytes are then injected with cRNA encoding the specific α and β subunits of the nAChR subtype to be studied.

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., standard Ringer's solution).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -50 to -70 mV) using a voltage-clamp amplifier.

-

-

Agonist Application and Data Acquisition:

-

TC-2559 at various concentrations is applied to the oocyte via the perfusion system.

-

The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.

-

A dose-response curve is generated by plotting the peak current amplitude against the concentration of TC-2559.

-

-

Data Analysis:

-

The EC50 value, which is the concentration of TC-2559 that elicits a half-maximal response, is determined by fitting the dose-response data to the Hill equation.

-

The maximal efficacy of TC-2559 can be compared to that of a full agonist like acetylcholine to classify it as a partial or full agonist.

-

Calcium Imaging Assays

Calcium imaging is a functional assay used to measure changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. For ligand-gated ion channels like nAChRs, which are permeable to Ca2+, this method provides a robust way to assess agonist activity.

Objective: To functionally characterize the activity of TC-2559 at nAChRs expressed in mammalian cell lines by measuring changes in intracellular calcium.

Protocol:

-

Cell Culture and Dye Loading:

-

Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the nAChR subtype of interest are cultured on glass-bottom dishes or multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubation in a physiological salt solution. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

-

Fluorescence Microscopy and Agonist Application:

-

The cells are placed on the stage of a fluorescence microscope equipped with a camera for image acquisition.

-

A baseline fluorescence level is recorded before the application of the agonist.

-

TC-2559 at various concentrations is applied to the cells.

-

-

Image Acquisition and Analysis:

-

Changes in fluorescence intensity, which are proportional to the changes in [Ca2+]i, are recorded over time.

-

The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give a ΔF/F0 ratio.

-

A dose-response curve is constructed by plotting the peak ΔF/F0 against the concentration of TC-2559.

-

-

Data Interpretation:

-

The EC50 value is determined from the dose-response curve, providing a measure of the potency of TC-2559 in activating the expressed nAChR subtype and initiating a calcium influx.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of TC-2559.

Experimental workflow for determining nAChR subtype selectivity.

Signaling pathway of nAChRs upon agonist binding.

References

A Technical Guide to the Discovery and Synthesis of TC-2559 Difumarate: A Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-2559 difumarate is the salt form of (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine, a novel and highly selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Developed as a potential therapeutic agent for neurodegenerative diseases, TC-2559 has demonstrated significant promise in preclinical studies by exhibiting pro-cognitive and neuroprotective effects with a markedly improved side-effect profile compared to non-selective nicotinic agonists like nicotine.[4] Its high selectivity for central nervous system (CNS) receptors over those in the peripheral nervous system (PNS) represents a significant advancement in the field of nicotinic ligand development.[4] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and key experimental methodologies associated with TC-2559 difumarate.

Discovery and Rationale

The development of TC-2559 was driven by the therapeutic potential of activating neuronal nAChRs for treating cognitive deficits associated with conditions like Alzheimer's disease.[5] While nicotine, the archetypal nAChR agonist, showed promise in improving cognitive function, its clinical utility is hampered by a lack of receptor subtype selectivity, leading to undesirable side effects such as hypothermia, locomotor changes, and significant peripheral effects.[4]

The primary goal was to design a ligand with high affinity and selectivity for the α4β2 nAChR subtype, which is highly expressed in the brain and implicated in cognitive processes, while minimizing activity at other nAChR subtypes, particularly those in autonomic ganglia and at the neuromuscular junction that mediate peripheral side effects.[4] TC-2559 emerged as a lead compound from this effort, demonstrating a superior CNS-to-PNS selectivity ratio of over 4000-fold.[4] This selectivity allows for the enhancement of cognitive performance without the adverse effects commonly associated with nicotine, making it a promising candidate for further development.[4]

Synthesis of TC-2559 Difumarate

While the seminal publication by Bencherif et al. (2000) confirms the structure of TC-2559, it does not provide a detailed experimental protocol for its synthesis, stating it was synthesized at Targacept, Inc.[4] Based on common organic synthesis reactions for analogous structures, a plausible synthetic route is proposed below, followed by the straightforward formation of the difumarate salt.

Proposed Synthesis of (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine (TC-2559 Free Base)

A likely synthetic strategy involves the construction of the (E)-alkene bridge between the 5-ethoxypyridine ring and the N-methyl-butenamine side chain. A Wittig reaction provides a reliable method for forming the carbon-carbon double bond with stereochemical control.

Step 1: Synthesis of 3-Formyl-5-ethoxypyridine. This starting material can be prepared from 5-bromopyridine-3-carbaldehyde via a nucleophilic aromatic substitution reaction with sodium ethoxide.

Step 2: Synthesis of the Phosphonium Ylide (Wittig Reagent). (3-(Methylamino)propyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 3-(methylamino)propyl bromide. This phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding ylide in situ.

Step 3: The Wittig Reaction. The ylide generated in Step 2 is reacted with 3-formyl-5-ethoxypyridine. The unstabilized nature of the ylide would favor the formation of the (Z)-isomer, which can then be isomerized to the desired (E)-isomer, TC-2559. Alternatively, a Schlosser modification of the Wittig reaction can be employed to directly favor the (E)-alkene.[6]

Step 4: Purification. The final product, (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine, is purified using standard techniques such as column chromatography.

Synthesis of TC-2559 Difumarate

The difumarate salt is prepared by dissolving the purified free base of TC-2559 in a suitable solvent, such as ethanol or isopropanol, and adding two equivalents of fumaric acid dissolved in the same solvent. The resulting salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.

Pharmacological Profile

Mechanism of Action

TC-2559 is a subtype-selective partial agonist at α4β2 nAChRs.[2][3] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine or nicotine. This property is crucial as it may reduce the likelihood of receptor desensitization and toxicity associated with overstimulation. Its selectivity for the (α4)₂(β2)₃ receptor stoichiometry has been noted.[3] By activating these CNS receptors, TC-2559 modulates the release of various neurotransmitters. Notably, it increases the firing of dopaminergic neurons in the ventral tegmental area (VTA), an effect mediated by the direct postsynaptic depolarization via α4β2 receptors.[4]

Quantitative Pharmacological Data

The selectivity of TC-2559 is evident from its binding affinity (Ki) and functional potency (EC₅₀) at various nAChR subtypes. The data clearly indicates a high affinity and potency for the α4β2 subtype with significantly lower activity at other subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC₅₀) | Reference |

| α4β2 | 5 nM ([³H]-nicotine) | 0.18 µM | [2][3][4] |

| α2β4 | - | 14.0 µM | [2][3] |

| α4β4 | - | 12.5 µM | [2][3] |

| α3β2 | - | > 100 µM | [2][3] |

| α3β4 | - | > 30 µM | [2][3] |

| α7 | > 50,000 nM ([¹²⁵I]-BTX) | > 100 µM | [2][3][4] |

| Muscle-type | - | No detectable effects up to 1 mM | [4] |

| Ganglion-type | - | No detectable effects up to 1 mM | [4] |

Table 1: Binding Affinity and Functional Potency of TC-2559 at Various nAChR Subtypes.

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the therapeutic potential of TC-2559.

-

In Vitro Effects:

-

In Vivo Effects:

-

Cognitive Enhancement: TC-2559 significantly attenuates scopolamine-induced cognitive deficits in a step-through passive avoidance task and enhances performance in a radial arm maze task upon both acute and repeated oral dosing.[2][3][4]

-

Favorable Side-Effect Profile: Unlike nicotine, TC-2559 does not induce hypothermia or enhance locomotor activity following repeated administration, indicating a lower potential for abuse and other CNS-related side effects.[4]

-

Oral Activity: The compound is orally active, which is a significant advantage for clinical development.[4]

-

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize the pharmacological profile of TC-2559.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This protocol is adapted for determining the binding affinity of TC-2559 for the α4β2 nAChR using [³H]-nicotine.

-

Membrane Preparation:

-

Homogenize rat brain tissue (cortex or thalamus) or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in a fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of [³H]-nicotine (e.g., 1-3 nM), and varying concentrations of the competitor ligand (TC-2559, from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, omit the competitor ligand. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

-

Incubate the plate at a specified temperature (e.g., 4°C or 22°C) for 60-90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with an ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of TC-2559 that inhibits 50% of the specific binding of [³H]-nicotine) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Synaptosomal Ion Flux Assay (for EC₅₀ Determination)

This protocol measures the ability of TC-2559 to stimulate ion flux (using ⁸⁶Rb⁺ as a tracer for K⁺) through nAChRs in brain synaptosomes.

-

Synaptosome Preparation:

-

Prepare synaptosomes from rat brain regions rich in α4β2 receptors (e.g., thalamus).

-

Homogenize the tissue and use differential centrifugation to isolate the synaptosomal fraction.

-

Load the synaptosomes with ⁸⁶Rb⁺ by incubating them in a buffer containing the radioisotope.

-

-

Assay Procedure:

-

Aliquot the ⁸⁶Rb⁺-loaded synaptosomes into tubes or a 96-well plate.

-

Initiate the ion efflux by adding varying concentrations of TC-2559 (from 10⁻⁹ to 10⁻⁴ M).

-

Allow the stimulation to proceed for a short, defined period (e.g., 30 seconds).

-

-

Termination and Measurement:

-

Terminate the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture to separate the synaptosomes from the efflux medium.

-

Measure the amount of ⁸⁶Rb⁺ remaining in the synaptosomes (on the filter) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of TC-2559.

-

Plot the concentration-response curve and use non-linear regression to determine the EC₅₀ (concentration of TC-2559 that produces 50% of the maximal response) and the Eₘₐₓ (maximum effect).

-

Step-Through Passive Avoidance Task (for In Vivo Cognitive Assessment)

This task assesses fear-aggravated, long-term memory in rodents.

-

Apparatus:

-

A two-chambered box with one illuminated ("light") compartment and one dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric foot shock.

-

-

Training Phase (Day 1):

-

Place a mouse or rat in the light compartment.

-

After a brief acclimation period (e.g., 60 seconds), open the guillotine door.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Measure the initial latency to enter the dark compartment.

-

Once the animal has fully entered the dark compartment, close the door and deliver a single, mild foot shock (e.g., 0.4-0.6 mA for 2 seconds).

-

Remove the animal from the apparatus 15-30 seconds after the shock and return it to its home cage.

-

Administer TC-2559 (e.g., via oral gavage or intraperitoneal injection) at a specified time before or after the training session, depending on the study design. A control group receives a vehicle. To model cognitive deficits, a drug like scopolamine can be administered before training.

-

-

Retention Test Phase (Day 2, typically 24 hours later):

-

Place the animal back into the light compartment.

-

Open the guillotine door and measure the step-through latency (the time it takes for the animal to re-enter the dark compartment).

-

A longer latency to enter the dark compartment is interpreted as successful memory retention of the aversive experience. The test is typically terminated if the animal does not enter within a cut-off time (e.g., 300 seconds).

-

-

Data Analysis:

-

Compare the step-through latencies between the vehicle-treated and TC-2559-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significantly longer latency in the TC-2559 group indicates memory enhancement.

-

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. mdpi-res.com [mdpi-res.com]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Novel patent publications on high-affinity nicotinic acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

In Vitro Pharmacological Profile of TC-2559 Difumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-2559 difumarate, chemically identified as (E)-N-Methyl-4-[3-(5-ethoxypyridin)yl]-3-buten-1-amine difumarate, is a novel nicotinic acetylcholine receptor (nAChR) partial agonist with a high degree of selectivity for the α4β2 subtype. This technical guide provides a comprehensive overview of the in vitro characterization of TC-2559, summarizing its binding affinity and functional potency across various nAChR subtypes. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The document also includes visualizations of experimental workflows and the compound's signaling pathway to facilitate a deeper understanding of its mechanism of action.

Receptor Binding Affinity

The binding affinity of TC-2559 for various nAChR subtypes has been determined through competitive radioligand binding assays. These studies demonstrate that TC-2559 exhibits a high affinity for the α4β2 nAChR, the predominant subtype in the central nervous system (CNS), while displaying significantly lower affinity for other nAChR subtypes, including the α7 subtype and muscle-type nAChRs.

Table 1: Receptor Binding Profile of TC-2559

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| Neuronal nAChRs (CNS) | [³H]-Nicotine | 5 | |

| α7 nAChR | [¹²⁵I]-α-Bungarotoxin | > 50,000 |

Functional Activity

Functional assays confirm that TC-2559 acts as a partial agonist at α4β2 nAChRs, meaning it activates the receptor but with lower maximal efficacy compared to the endogenous agonist, acetylcholine, or a full agonist like nicotine. Its functional selectivity is evident from the significantly higher potency at the α4β2 subtype compared to other neuronal and peripheral nAChR subtypes.

Table 2: Functional Potency of TC-2559 at Human nAChR Subtypes

| Receptor Subtype | EC₅₀ (µM) | Reference |

| α4β2 | 0.18 | |

| α4β4 | 12.5 | |

| α2β4 | 14.0 | |

| α3β4 | > 30 | |

| α3β2 | > 100 | |

| α7 | > 100 |

Signaling and Functional Effects

TC-2559's activation of α4β2 nAChRs leads to the influx of cations, resulting in neuronal depolarization and the modulation of neurotransmitter release. Notably, it has been shown to stimulate dopamine release in brain regions associated with cognition and reward. Furthermore, TC-2559 has demonstrated anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines in macrophages through the inhibition of STAT3 phosphorylation.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology to determine the binding affinity (Kᵢ) of TC-2559 for nAChRs using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Nicotine), and varying concentrations of TC-2559.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

The Neuroprotective Potential of TC-2559 Difumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-2559 difumarate, a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the existing preclinical data on TC-2559 difumarate, with a focus on its mechanism of action, quantitative pharmacological data, and the signaling pathways implicated in its neuroprotective effects. Detailed experimental methodologies are provided for key assays, and logical relationships are visualized through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its therapeutic potential in the context of neurodegenerative diseases.

Introduction

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in cognitive function and neuronal survival. TC-2559 difumarate is a subtype-selective partial agonist that demonstrates a high affinity for α4β2 nAChRs, a subtype prevalent in the central nervous system.[1][2][3] Its ability to selectively activate these receptors suggests a potential to elicit neuroprotective effects with a favorable side-effect profile compared to non-selective nicotinic agonists. This document serves as a technical resource, consolidating the available scientific information on the neuroprotective attributes of TC-2559 difumarate.

Mechanism of Action

TC-2559 difumarate exerts its effects primarily by binding to and partially activating α4β2 nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, including Na+ and Ca2+, leading to neuronal depolarization and the modulation of neurotransmitter release.[4] The neuroprotective effects of α4β2 nAChR agonists are believed to be mediated through the activation of intracellular signaling cascades that promote cell survival and inhibit apoptotic pathways.[2] While direct evidence for TC-2559's downstream signaling in neurons is still under investigation, the established pathways for α4β2 nAChR agonists involve the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which subsequently leads to the upregulation of anti-apoptotic proteins like Bcl-2.[2][5]

Quantitative Pharmacological Data

The selectivity and potency of TC-2559 difumarate at various nAChR subtypes have been characterized in several in vitro studies. The following table summarizes the key quantitative data.

| Parameter | Receptor Subtype | Value | Reference |

| EC50 | α4β2 | 0.18 µM | |

| α4β4 | 12.5 µM | ||

| α2β4 | 14.0 µM | ||

| α3β4 | > 30 µM | ||

| α3β2 | > 100 µM | ||

| α7 | > 100 µM | ||

| Ki | [3H]-nicotine binding | 5 nM | [2] |

Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

While a specific protocol for TC-2559 has not been detailed in the available literature, a general and widely accepted methodology for assessing neuroprotection against glutamate-induced excitotoxicity in primary cortical neurons is as follows. This protocol is representative of the type of assay in which TC-2559 was reported to show significant protective effects.

Objective: To determine the ability of TC-2559 difumarate to protect primary cortical neurons from glutamate-induced cell death.

Materials:

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

TC-2559 difumarate

-

Glutamate

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

-

Microplate reader

-

Fluorescence microscope

Methodology:

-

Cell Culture: Primary cortical neurons are seeded onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and maintained in Neurobasal medium with supplements for 7-10 days to allow for maturation.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of TC-2559 difumarate (e.g., 0.1, 1, 10 µM) and incubated for 24 hours. A vehicle control group is also included.

-

Glutamate Exposure: Following pre-treatment, the medium is removed, and the neurons are exposed to a toxic concentration of glutamate (e.g., 50-100 µM in a serum-free medium) for 15-30 minutes. A control group without glutamate exposure is also maintained.

-

Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed with fresh medium and returned to the incubator in the presence of the respective concentrations of TC-2559 difumarate for a further 24 hours.

-

Assessment of Cell Viability:

-

LDH Assay: The release of LDH into the culture medium, an indicator of cell lysis, is quantified using a commercially available kit according to the manufacturer's instructions.

-

Live/Dead Staining: Cells are stained with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). The number of live and dead cells is quantified using a fluorescence microscope and image analysis software.

-

Assessment of Cognitive Enhancement: Scopolamine-Induced Deficit Model

Objective: To evaluate the efficacy of TC-2559 difumarate in reversing cognitive deficits induced by the muscarinic antagonist scopolamine in a passive avoidance task.

Materials:

-

Adult male rodents (e.g., Sprague-Dawley rats)

-

Passive avoidance apparatus

-

TC-2559 difumarate

-

Scopolamine hydrobromide

-

Vehicle (e.g., saline)

Methodology:

-

Acquisition Trial: Each animal is placed in the light compartment of the passive avoidance apparatus. When the animal enters the dark compartment, a mild foot shock is delivered. The latency to enter the dark compartment is recorded.

-

Drug Administration: 30 minutes before the retention trial, animals are administered TC-2559 difumarate (e.g., 1-10 mg/kg, i.p.) or vehicle. 15 minutes before the retention trial, animals are administered scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle.

-

Retention Trial: 24 hours after the acquisition trial, each animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency is indicative of improved memory retention.

Signaling Pathways and Experimental Workflows

Hypothesized Neuroprotective Signaling Pathway of TC-2559

The following diagram illustrates the hypothesized signaling cascade initiated by the binding of TC-2559 to the α4β2 nAChR, leading to enhanced neuronal survival. This pathway is based on the known downstream effects of α4β2 nAChR activation by other agonists.

Caption: Hypothesized neuroprotective signaling pathway of TC-2559.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the key steps in a typical in vitro experiment designed to assess the neuroprotective effects of a compound against an excitotoxic insult.

Caption: Experimental workflow for in vitro neuroprotection assay.

Discussion and Future Directions

The available preclinical data strongly suggest that TC-2559 difumarate possesses neuroprotective properties, primarily through its selective partial agonism at α4β2 nAChRs. Its efficacy in reducing glutamate-induced neurotoxicity in vitro and ameliorating cognitive deficits in vivo highlights its potential as a therapeutic candidate for neurodegenerative diseases. However, to advance its development, further research is warranted. Specifically, detailed investigations into the downstream signaling pathways activated by TC-2559 in neurons are crucial to confirm the hypothesized mechanism of action. Studies employing animal models that more closely mimic the pathology of specific neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease, would provide valuable insights into its in vivo efficacy.[1][6][7][8][9] As of the writing of this guide, there is no publicly available information on the clinical trial status of TC-2559 difumarate for neurodegenerative indications.

Conclusion

TC-2559 difumarate is a promising neuroprotective agent with a well-defined primary mechanism of action and supportive preclinical evidence. This technical guide has summarized the key pharmacological data and provided a framework for the experimental evaluation of its neuroprotective effects. Further research to elucidate its precise molecular mechanisms and to assess its efficacy in relevant disease models will be critical in determining its future therapeutic utility.

References

- 1. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TC-2559 excites dopaminergic neurones in the ventral tegmental area by stimulating α4β2-like nicotinic acetylcholine receptors in anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of BCL-2 in transgenic mice protects neurons from naturally occurring cell death and experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical non-human models to combat dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nd-biosciences.com [nd-biosciences.com]

Methodological & Application

Application Notes and Protocols for TC-2559 Difumarate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

TC-2559 difumarate is a potent and selective partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] With an EC50 value of 0.18 µM for the α4β2 receptor, it demonstrates significant selectivity over other nAChR subtypes, including α2β4, α4β4, α3β4, α3β2, and α7.[2] This selectivity makes TC-2559 a valuable research tool for investigating the physiological and pathological roles of α4β2 nAChRs, which are implicated in various CNS functions and disorders such as pain, cognitive deficits, and neuropsychiatric conditions.[2][3] In cell-based assays, TC-2559 has been shown to activate α4β2 receptors, leading to downstream cellular responses like calcium influx and increased dopamine neuronal activity.[2][4]

These application notes provide a detailed protocol for the proper dissolution and use of TC-2559 difumarate for in vitro cell culture experiments.

Properties and Solubility of TC-2559 Difumarate

A summary of the key properties and solubility data for TC-2559 difumarate is presented below. The compound is readily soluble in water and DMSO.[5][3]

| Property | Value | Reference |

| Chemical Name | 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine difumarate | |

| Molecular Weight | 438.43 g/mol | |

| CAS Number | 2454492-41-0 | |

| Purity | ≥98% | |

| Max Solubility (Water) | 100 mM (43.84 mg/mL) | |

| Solubility (DMSO) | Soluble | [3] |

| EC50 (α4β2 nAChR) | 0.18 µM | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a sterile, high-concentration stock solution of TC-2559 difumarate. The choice of solvent (water or DMSO) depends on the experimental requirements and the tolerance of the cell line to the solvent.

Materials:

-

TC-2559 difumarate powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, recommended for water-based solutions)[6]

-

Sterile 0.22 µm syringe filter (mandatory for water-based solutions)[1]

Procedure:

-

Calculate the Required Mass: Based on the desired stock concentration and volume, calculate the mass of TC-2559 difumarate needed.

-

Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight (mg/mmol)

-

Example for a 10 mM stock in 1 mL: Mass = 10 mmol/L x 0.001 L x 438.43 mg/mmol = 4.38 mg

-

-

Weigh the Compound: Carefully weigh the calculated amount of TC-2559 difumarate powder in a sterile microcentrifuge tube.

-

Add Solvent:

-

For a Water-Based Stock: Add the calculated volume of sterile, nuclease-free water to the tube.

-

For a DMSO-Based Stock: Add the calculated volume of sterile DMSO to the tube.

-

-

Dissolve the Compound:

-

Vortex the solution thoroughly for 1-2 minutes.

-

If using water and the compound does not fully dissolve, warm the tube to 37°C and use an ultrasonic bath for 5-10 minutes to aid dissolution.[6]

-

-

Sterilization (Crucial for Water-Based Stocks):

-

If you prepared a water-based stock solution, it must be sterile-filtered.[1] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. This step is critical to prevent contamination of cell cultures.

-

DMSO stocks at high concentrations (≥10 mM) are generally considered self-sterilizing and may not require filtration.

-

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Section 5.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the high-concentration stock solution into the final working concentration in cell culture medium.

Materials:

-

Prepared TC-2559 difumarate stock solution (from Protocol 1)

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the TC-2559 difumarate stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Formula (M1V1 = M2V2): V1 = (M2 x V2) / M1

-

M1 = Concentration of stock solution

-

V1 = Volume of stock solution to add

-

M2 = Desired final concentration

-

V2 = Final volume of cell culture medium

-

-

Example: To prepare 10 mL of medium with a final TC-2559 concentration of 10 µM from a 10 mM stock:

-

V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

-

Prepare Working Solution: Add the calculated volume (10 µL in the example) of the stock solution to the pre-warmed cell culture medium.

-

Mix Thoroughly: Gently mix the medium by pipetting up and down or by swirling the flask/plate to ensure a homogenous concentration.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (water or DMSO) used for the stock solution to an equivalent volume of cell culture medium. The final solvent concentration should be consistent across all experimental and control groups and should not exceed a level toxic to the cells (typically <0.1% for DMSO).

-

Cell Treatment: The prepared working solution is now ready to be added to your cell cultures.

Visualizations

Caption: Signaling pathway of TC-2559 difumarate at the α4β2 nAChR.

Caption: Experimental workflow for using TC-2559 difumarate in cell culture.

Storage and Stability

Proper storage is essential to maintain the activity and integrity of TC-2559 difumarate.

-

Powder: The solid compound should be stored desiccated at room temperature or at -20°C for long-term storage (months to years).[2][3]

-

Stock Solutions:

-

Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Protect solutions from light.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. The nicotinic alpha 4 beta 2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices - PubMed [pubmed.ncbi.nlm.nih.gov]